molecular formula C19H19ClN4O2 B12170970 3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12170970
M. Wt: 370.8 g/mol
InChI Key: IXOLOYMUOZHPDS-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound with a complex structure It belongs to the quinazoline family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the 3-chlorophenyl group and the dimethylaminoethyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of analogs with different functional groups.

Scientific Research Applications

3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)-1H-2-benzopyran-1-one
  • 2-(dimethylamino)ethyl (2E)-2-(4-chlorophenyl)-3-phenyl-2-propenoate oxalate

Uniqueness

Compared to similar compounds, 3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique quinazoline core and specific functional groups

Properties

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C19H19ClN4O2/c1-23(2)9-8-21-18(25)13-6-7-16-17(10-13)22-12-24(19(16)26)15-5-3-4-14(20)11-15/h3-7,10-12H,8-9H2,1-2H3,(H,21,25)

InChI Key

IXOLOYMUOZHPDS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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